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Compound Name:
2-(2-Chlorophenyl)-1-phenylethan-

1-ol

CAS No.: 53774-32-6

Cat. No.: B3270977

Get Quote

2-(2-Chlorophenyl)-1-phenylethan-1-ol: Structural Informatics, Physicochemical Profiling,

and Synthesis Methodologies

Executive Summary
In the landscape of medicinal chemistry and drug discovery, diarylethanol derivatives serve as

highly versatile synthetic building blocks. 2-(2-Chlorophenyl)-1-phenylethan-1-ol is a prime

example of such a synthon. Featuring a flexible ethanol backbone flanked by a phenyl ring and

an ortho-chlorinated phenyl ring, this compound provides a unique combination of steric bulk,

lipophilicity, and hydrogen-bonding capacity. This technical guide provides a comprehensive

analysis of its structural identifiers, physicochemical properties, and a self-validating

experimental protocol for its synthesis and analytical characterization.

Chemical Identity and Structural Informatics
Accurate chemical identification is the bedrock of reproducible research. While generic

database searches for diarylethanols can sometimes yield ambiguous results due to

unresolved stereochemistry (R/S enantiomers), 2-(2-Chlorophenyl)-1-phenylethan-1-ol is
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definitively unified across global chemical databases via its InChIKey [1][2]. The CAS Registry

Number serves as the primary identifier for commercial procurement and regulatory

documentation[3].

Table 1: Quantitative Data & Structural Identifiers

Property / Identifier Value

IUPAC Name 2-(2-chlorophenyl)-1-phenylethan-1-ol

CAS Registry Number 53774-32-6

Molecular Formula C14H13ClO

Molecular Weight 232.71 g/mol

Exact Mass 232.0655 Da

SMILES OC(Cc1ccccc1Cl)c1ccccc1

InChIKey LGZOFYJNUULTMS-UHFFFAOYSA-N

Physicochemical Profiling & Causality in Drug
Design
The structural architecture of 2-(2-Chlorophenyl)-1-phenylethan-1-ol dictates its behavior in

both synthetic environments and biological systems:

The Ortho-Chloro Effect: The chlorine atom at the ortho position of the benzyl moiety

introduces significant steric hindrance. This restricts the free rotation of the C-C bond

between the aromatic ring and the ethanol backbone. In drug design, this pre-organization

reduces the entropic penalty upon binding to a target protein, often leading to higher binding

affinities.

Lipophilicity and H-Bonding: The dual aromatic system drives the compound's lipophilicity

(LogP), facilitating membrane permeability. Simultaneously, the secondary hydroxyl group

acts as both a hydrogen-bond donor and acceptor, providing an essential anchor point for

target interaction or further synthetic functionalization (e.g., esterification or oxidation).
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Experimental Methodology: Modular Synthesis via
Grignard Addition
While the reduction of the corresponding ketone (2-(2-chlorophenyl)-1-phenylethan-1-one) is a

viable route, a modular Grignard addition is highly preferred [4]. This approach allows for the

rapid assembly of the diarylethanol scaffold from inexpensive, commercially available starting

materials, bypassing the need to synthesize intermediate ketones.

Step-by-Step Synthesis Protocol:

Preparation of the Grignard Reagent:

Action: To a flame-dried, argon-purged flask containing magnesium turnings (1.2 eq), add

a crystal of iodine (I2) and enough anhydrous tetrahydrofuran (THF) to cover the turnings.

Causality: The iodine chemically etches the unreactive magnesium oxide (MgO)

passivation layer on the metal's surface, exposing the zero-valent magnesium core to

initiate the single-electron transfer (SET) process. Anhydrous THF is critical as its oxygen

atoms coordinate to the magnesium center, stabilizing the resulting Grignard reagent and

preventing premature quenching by ambient moisture.

Action: Add 2-chlorobenzyl chloride (1.0 eq) dropwise. Maintain a gentle reflux.

Nucleophilic Addition:

Action: Cool the resulting 2-chlorobenzylmagnesium chloride solution to 0°C using an ice

bath. Add benzaldehyde (0.95 eq) dropwise over 30 minutes.

Causality: The reaction is highly exothermic. Cooling to 0°C and utilizing slow addition

controls the reaction rate, suppressing undesired side reactions such as Wurtz-type

homocoupling of the benzyl chloride or enolization.

Quenching and Workup:

Action: Stir for 2 hours at room temperature, then quench the reaction by slowly adding

saturated aqueous ammonium chloride (NH4Cl) at 0°C.
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Causality: Saturated NH4Cl provides a mildly acidic environment (pH ~5.5). This efficiently

protonates the magnesium alkoxide intermediate to yield the desired alcohol without

risking acid-catalyzed dehydration, which would otherwise produce an undesired styrene

derivative.

Purification:

Action: Extract the aqueous layer with ethyl acetate (EtOAc). Wash the combined organic

layers with brine, dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash

column chromatography (Hexanes/EtOAc gradient).

Analytical Validation Protocol
To ensure the trustworthiness of the synthesized compound, a self-validating analytical

workflow must be employed [2].

1H NMR Spectroscopy (400 MHz, CDCl3): The defining feature of this molecule is its chiral

center at C1. Because C1 is chiral, the two protons of the adjacent C2 methylene group are

diastereotopic. They exist in different average magnetic environments and will couple to

each other (geminal coupling, J ~ 13.5 Hz) as well as to the adjacent methine proton.

Validation: Look for two distinct doublets of doublets (dd) in the 2.8–3.2 ppm region. The

methine proton (CH-OH) will appear as a multiplet around 4.8–5.0 ppm.

LC-MS (ESI+):Validation: Benzylic alcohols typically undergo rapid in-source fragmentation

in positive electrospray ionization to form a resonance-stabilized benzylic carbocation.

Therefore, rather than seeing the parent molecular ion[M+H]+ at m/z 233.07, the spectrum

will be dominated by the water-loss peak [M-H2O+H]+ at m/z 215.06.

Workflow Visualization
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Fig 1: Synthesis and analytical validation workflow for 2-(2-Chlorophenyl)-1-phenylethan-1-
ol.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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